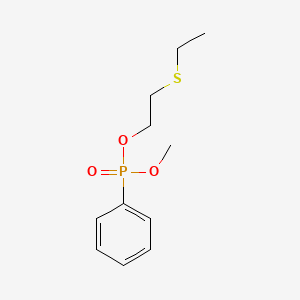
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, an ethylsulfanyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl halides with phosphonic acids in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphonates.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the ethylsulfanyl group can interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylsulfanyl)ethyl phenylphosphonate
- Ethyl 2-(methylsulfonyl)ethyl phenylphosphonate
Uniqueness
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethylsulfanyl and methyl groups differentiates it from other phosphonates, providing unique properties for various applications.
Properties
CAS No. |
820260-99-9 |
|---|---|
Molecular Formula |
C11H17O3PS |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[2-ethylsulfanylethoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C11H17O3PS/c1-3-16-10-9-14-15(12,13-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
GDECDRIKVMPGON-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


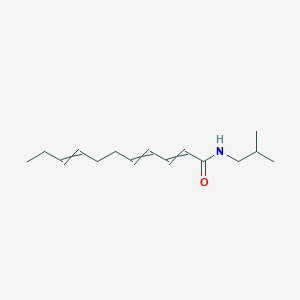
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
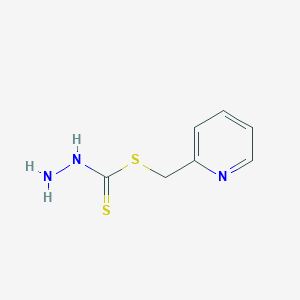
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
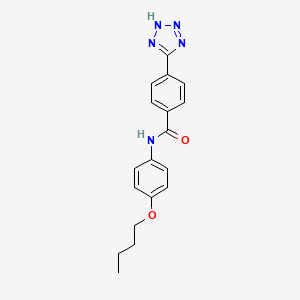
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
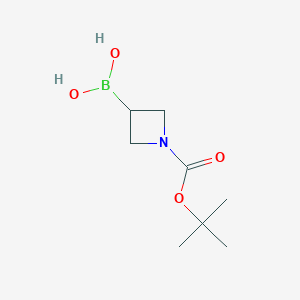
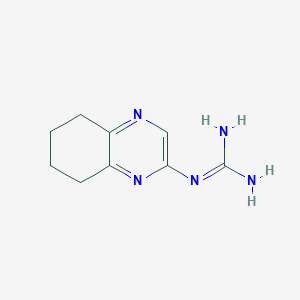
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
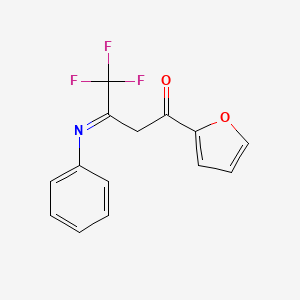
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
